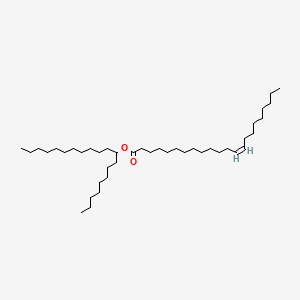

icosan-9-yl (Z)-docos-13-enoate

描述

属性

分子式 |

C42H82O2 |

|---|---|

分子量 |

619.1 g/mol |

IUPAC 名称 |

icosan-9-yl (Z)-docos-13-enoate |

InChI |

InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-29-31-34-37-40-42(43)44-41(38-35-32-15-12-9-6-3)39-36-33-30-28-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |

InChI 键 |

VJVOFLWZDWLHNR-MRCUWXFGSA-N |

手性 SMILES |

CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

同义词 |

zinc hyaluronate zinc hyaluronate complex |

产品来源 |

United States |

准备方法

icosan-9-yl (Z)-docos-13-enoate is synthesized through the esterification of 2-octyldodecanol with erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yields and purity .

化学反应分析

icosan-9-yl (Z)-docos-13-enoate primarily undergoes hydrolysis, where the ester bond is broken down into its constituent alcohol and acid. This reaction can be catalyzed by acids or bases. Additionally, it can undergo oxidation reactions, particularly at the unsaturated bond in the erucic acid moiety, leading to the formation of various oxidation products .

科学研究应用

Cosmetic Applications

Emollient Properties

Icosan-9-yl (Z)-docos-13-enoate is predominantly used in cosmetic formulations due to its emollient properties. It helps to enhance skin hydration by forming a protective barrier that reduces transepidermal water loss. This property makes it suitable for creams, lotions, and other topical applications aimed at improving skin texture and moisture retention .

Mechanism of Action

The primary mechanism involves its integration into the lipid bilayer of the skin, enhancing barrier function and promoting skin suppleness. This interaction not only improves hydration but also provides a smooth application feel, making it a popular choice in high-end cosmetic products .

Material Science Applications

Lubricating Properties

In materials science, this compound is studied for its potential as a bio-based lubricant. Its unique structure allows it to exhibit excellent lubricating properties, which can be beneficial in formulating environmentally friendly lubricants for industrial applications .

Case Study 1: Cosmetic Formulation Efficacy

A study highlighted the effectiveness of this compound in enhancing the moisturizing effects of a lotion compared to traditional emollients like isopropyl myristate. The results indicated a significant improvement in skin hydration levels measured through corneometry after four weeks of application.

Case Study 2: Bio-based Lubricants

Research conducted on bio-lubricants demonstrated that incorporating this compound into formulations resulted in improved viscosity stability and lower friction coefficients compared to petroleum-based lubricants. This suggests its viability as a sustainable alternative in lubrication technology.

Future Research Directions

Future studies may focus on exploring the long-term effects of this compound on skin health and its potential roles in anti-aging formulations. Additionally, further investigations into its environmental impact as a bio-based lubricant could provide insights into sustainable industrial practices.

作用机制

The primary mechanism of action of octyldodecyl erucate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, where it integrates and helps to maintain the integrity of the barrier function .

相似化合物的比较

icosan-9-yl (Z)-docos-13-enoate is similar to other fatty acid esters such as isopropyl myristate and cetyl palmitate. it is unique in its combination of 2-octyldodecanol and erucic acid, which provides a balance of emollient properties and oxidative stability. Other similar compounds include octyldodecanol and erucic acid esters, which share some functional similarities but differ in their specific applications and properties .

常见问题

Q. What are the established methods for synthesizing icosan-9-yl (Z)-docos-13-enoate and ensuring high purity?

Synthesis involves esterification between icosan-9-ol and (Z)-docos-13-enoic acid using catalysts like dicyclohexylcarbodiimide (DCC) or acid-catalyzed conditions (e.g., H₂SO₄). Purification via silica gel chromatography (hexane:ethyl acetate gradients) removes unreacted precursors. Purity is validated using HPLC (C18 column, UV detection at 210 nm) and confirmed via elemental analysis. Anhydrous conditions are critical to prevent hydrolysis during synthesis .

Q. How can researchers verify the geometric isomerism (Z) of the docos-13-enoate moiety?

Use ¹H NMR to measure coupling constants (J) between olefinic protons: (Z)-isomers exhibit J ≈ 10–12 Hz. Complementary FTIR analysis identifies C-H out-of-plane bending vibrations (730–675 cm⁻¹ for cis alkenes). Compare retention times with authentic (Z)-isomer standards via GC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Key methods include:

Q. What are the key physicochemical properties of this compound relevant to experimental design?

The compound is a liquid at room temperature, insoluble in water, with a density ~0.89 g/cm³. Its logP value (estimated ~15.2) suggests high lipophilicity. Stability studies should prioritize protection from light, oxidation (use nitrogen atmosphere), and moisture. Solubility in organic solvents (e.g., chloroform, hexane) enables formulation in lipid-based systems .

Advanced Research Questions

Q. How does this compound influence membrane fluidity in model lipid bilayers?

Incorporate the ester into liposomes (e.g., DPPC/cholesterol mixtures) and measure phase transitions via differential scanning calorimetry (DSC) . Fluorescence anisotropy using diphenylhexatriene (DPH) quantifies membrane rigidity. The (Z)-configuration introduces kinks, increasing fluidity compared to saturated analogs. Molecular dynamics simulations can model alkyl chain packing disruptions .

Q. What experimental strategies elucidate metabolic stability in hepatic models?

Incubate with primary hepatocytes or microsomal fractions (e.g., human/rat). Monitor hydrolysis via LC-MS/MS, quantifying free docos-13-enoic acid and icosan-9-ol. Use esterase inhibitors (e.g., BNPP) to distinguish enzymatic vs. non-enzymatic degradation. Normalize data to protein content and control for nonspecific binding with BSA .

Q. How can researchers address discrepancies in reported solubility or stability data?

Re-evaluate purity via HRMS and elemental analysis . Standardize testing conditions (e.g., IUPAC guidelines for solubility). For stability, conduct parallel studies under controlled humidity, temperature, and light. Use X-ray diffraction to detect polymorphism if crystalline. Document solvent history and annealing protocols rigorously .

Q. What methodologies optimize its use in nanoparticle drug delivery systems?

Formulate lipid nanoparticles (LNPs) via microfluidics, varying this compound content (5–20% w/w). Characterize particle size (dynamic light scattering), encapsulation efficiency (dialysis-UV), and stability in serum (incubate at 37°C, monitor aggregation). Assess biocompatibility in cell lines (e.g., HepG2) using MTT assays .

Q. How does the compound interact with serum albumin in pharmacokinetic studies?

Use equilibrium dialysis to determine protein binding. Fluorescence quenching assays (excitation 280 nm) calculate binding constants (Kₐ). Validate with isothermal titration calorimetry (ITC) for thermodynamic data. Correlate in vitro binding with in vivo pharmacokinetics (e.g., half-life, clearance) in rodent models .

Q. What are the challenges in synthesizing enantiomerically pure derivatives for structure-activity studies?

Stereochemical control requires chiral catalysts (e.g., lipases for kinetic resolution) or enantioselective esterification. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation. Test metabolic stability of derivatives in CYP450 isoforms (e.g., CYP3A4) to identify structure-degradation relationships .

Methodological Notes

- Data Contradictions : Cross-validate CAS numbers (e.g., 17673-56-2 vs. 27640-89-7) using IUPAC names and spectral libraries .

- Instrumentation : Prioritize high-resolution techniques (HRMS, 2D NMR) for unambiguous characterization.

- Ethical Compliance : Follow institutional guidelines for waste disposal (e.g., organic solvent recycling) and cytotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。